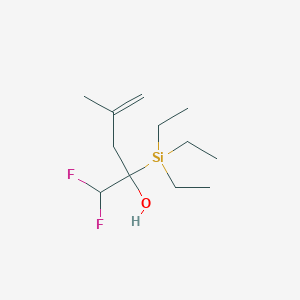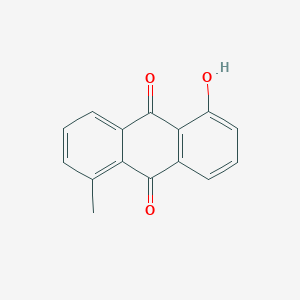
1,10-Anthracenedione, 9-hydroxy-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Anthracenedione, 9-hydroxy-5-methyl- is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This specific compound is characterized by its unique structure, which includes a hydroxy group at the 9th position and a methyl group at the 5th position on the anthracenedione core.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method involves the Friedel-Crafts acylation of toluene with phthalic anhydride in the presence of anhydrous aluminum chloride.
Oxidation of Anthracene Derivatives: Another method involves the oxidation of anthracene derivatives using oxidizing agents such as chromium (VI) oxide.
Industrial Production Methods: Industrial production often employs large-scale oxidation processes, utilizing robust oxidizing agents and catalysts to ensure high yields and purity. The choice of method depends on the desired scale and specific requirements of the end product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The hydroxy and methyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Chromium (VI) oxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products: The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other functionalized derivatives.
Scientific Research Applications
1,10-Anthracenedione, 9-hydroxy-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 1,10-Anthracenedione, 9-hydroxy-5-methyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methyl groups play crucial roles in modulating its activity and binding affinity. The compound can participate in redox reactions, influencing cellular pathways and exerting its effects through oxidative stress and other mechanisms .
Comparison with Similar Compounds
9,10-Anthracenedione: Lacks the hydroxy and methyl groups, making it less functionalized.
1-Hydroxy-9,10-anthraquinone: Contains a hydroxy group but lacks the methyl group.
2-Hydroxy-9,10-anthraquinone: Similar structure but with the hydroxy group at the 2nd position.
Uniqueness: 1,10-Anthracenedione, 9-hydroxy-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
645389-65-7 |
|---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-hydroxy-5-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O3/c1-8-4-2-5-9-12(8)14(17)10-6-3-7-11(16)13(10)15(9)18/h2-7,16H,1H3 |
InChI Key |
VWJCJJQIPGBPFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Imino(phenyl)methyl]phenol](/img/structure/B12590220.png)
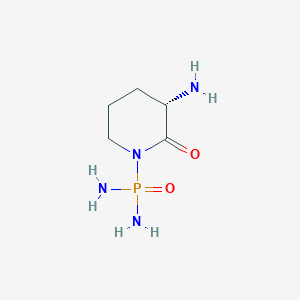

![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)
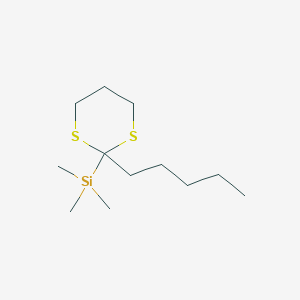
![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)
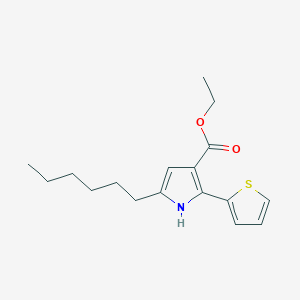

![1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-](/img/structure/B12590270.png)
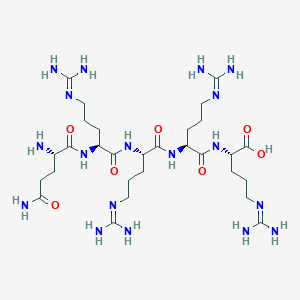
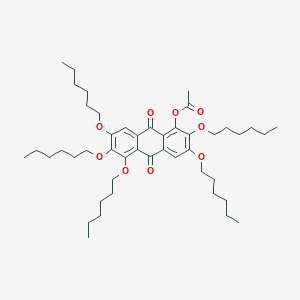

![1,3,4-Oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)-](/img/structure/B12590294.png)
